
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide, also known as ML239, is a small molecule that has gained significant attention in the scientific community due to its potential in treating various diseases.
Mecanismo De Acción
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide works by targeting specific enzymes and proteins in the body. In cancer research, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide targets LSD1, an enzyme that is involved in the development of cancer cells. By inhibiting LSD1, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide can prevent the growth and proliferation of cancer cells. In Alzheimer's disease research, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide targets amyloid-beta, a protein that is associated with the development of Alzheimer's disease. By reducing the levels of amyloid-beta, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide can prevent the development of Alzheimer's disease. In Parkinson's disease research, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide targets dopaminergic neurons, which are responsible for producing dopamine. By protecting dopaminergic neurons from degeneration, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide can prevent the development of Parkinson's disease.
Biochemical and Physiological Effects
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide has various biochemical and physiological effects on the body. In cancer research, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide has been shown to inhibit the growth and proliferation of cancer cells. In Alzheimer's disease research, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide has been shown to reduce the levels of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. In Parkinson's disease research, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide has been shown to protect dopaminergic neurons from degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for drug development. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide has also been shown to have low toxicity, which is important for drug development. However, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide research. In cancer research, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide could be further developed as a potential cancer therapy. In Alzheimer's disease research, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide could be further developed as a potential treatment for Alzheimer's disease. In Parkinson's disease research, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide could be further developed as a potential treatment for Parkinson's disease. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide.
Métodos De Síntesis
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide can be synthesized using a multi-step process involving the reaction of various chemicals. The synthesis starts with the reaction of 4-iodoanisole with 2-chloroethanol to form 4-(2-hydroxyethyl)anisole. This intermediate is then reacted with N-ethyl-3-mercapto-1,2,4-triazole-5-carboxamide to form N-ethyl-4-(2-hydroxyethyl)anisole-3-thiol. The final step involves the reaction of N-ethyl-4-(2-hydroxyethyl)anisole-3-thiol with 4-(propan-2-yloxy)benzoyl chloride to form N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide.
Aplicaciones Científicas De Investigación
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide has shown potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide has been shown to inhibit the growth of cancer cells by targeting the enzyme lysine-specific demethylase 1 (LSD1). In Alzheimer's disease research, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide has been shown to reduce the levels of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. In Parkinson's disease research, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide has been shown to protect dopaminergic neurons from degeneration.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-4-17(14-9-10-22(19,20)11-14)16(18)13-5-7-15(8-6-13)21-12(2)3/h5-8,12,14H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCZYZPTHARUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

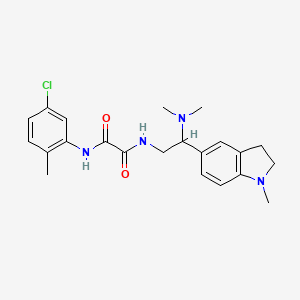
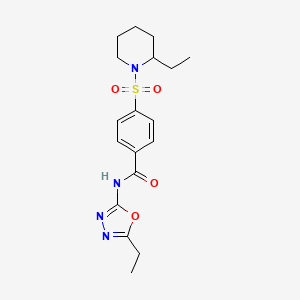
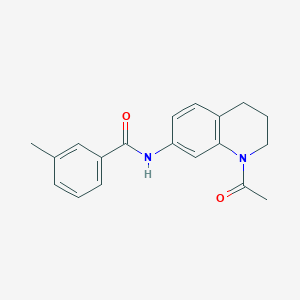
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2950993.png)
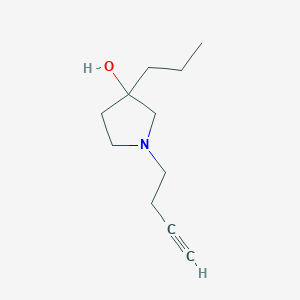

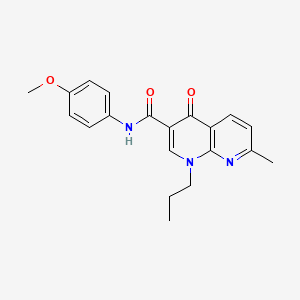
![4,4',4'',4''',4'''',4'''''-[[Ethane-1,1,1-triyltris(benzene-4,1-diyl)]tris(ethane-1,1,1-triyl)]hexaphenol](/img/structure/B2951001.png)
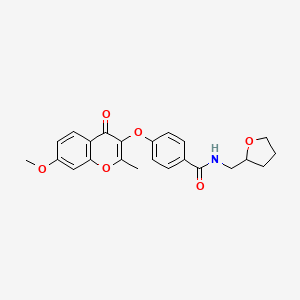
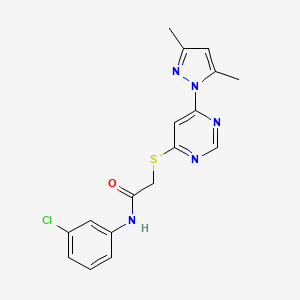

![4-((4-Methoxyphenyl)sulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2951008.png)

